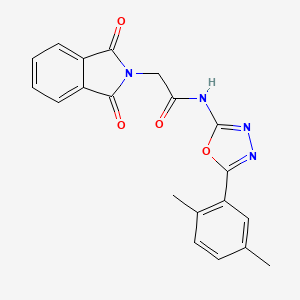
(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” is a complex organic molecule. It contains a benzyl group substituted with two methoxy groups at the 3rd and 4th positions, and a thiazol-2-yl-amine group. The presence of the thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group, and a benzyl group substituted with two methoxy groups. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amine group, and the methoxy groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The amine group can act as a nucleophile and participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the aromatic thiazole ring could impact its solubility, while the methoxy groups could influence its reactivity .Applications De Recherche Scientifique
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This property is particularly useful in the formation of self-assembled monolayers (SAMs) of aromatic thiolates .
Monolayer Formation
The compound is used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications . The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
Synthesis of Precursors
The 3,4-dimethoxybenzyl group is stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors . This makes it a valuable tool in the synthesis of complex organic compounds.
Oxidation Reactions
The compound can potentially be used in oxidation reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states . It’s possible that “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could have similar properties, but further research would be needed to confirm this.
Functionalization of Activated C–H Bonds
DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds . Given the structural similarities, “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could potentially be used in similar applications.
Dehydrogenation of Saturated C–C, C–O, and C–N Bonds
DDQ is also used in the dehydrogenation of saturated C–C, C–O, and C–N bonds . Again, “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could potentially be used in similar applications, but further research would be needed to confirm this.
Orientations Futures
The potential biological activity of this compound could make it a subject of interest for future research. Compounds containing thiazole rings are found in a variety of pharmaceuticals and biologically active molecules, suggesting that “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could have interesting biological properties .
Mécanisme D'action
Mode of Action
The exact mode of action of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amineIt is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOVTFGZAHTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2394384.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)
![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)




